Monolaurin-d23

Quantitative LC-MS Internal Standard Stable Isotope Labeling

Monolaurin-d23 (1-Monolaurin-d23) is a stable isotope-labeled analog of monolaurin, wherein twenty-three hydrogen atoms are substituted with deuterium. This deuterated derivative serves as a highly precise internal standard (IS) for the quantitative analysis of monolaurin (glycerol monolaurate, GML) in complex biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C15H30O4
Molecular Weight 297.54 g/mol
Cat. No. B15567253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonolaurin-d23
Molecular FormulaC15H30O4
Molecular Weight297.54 g/mol
Structural Identifiers
InChIInChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2
InChIKeyARIWANIATODDMH-SJTGVFOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Monolaurin-d23: Deuterated Internal Standard for Quantitative LC-MS and NMR Analysis of Glycerol Monolaurate


Monolaurin-d23 (1-Monolaurin-d23) is a stable isotope-labeled analog of monolaurin, wherein twenty-three hydrogen atoms are substituted with deuterium . This deuterated derivative serves as a highly precise internal standard (IS) for the quantitative analysis of monolaurin (glycerol monolaurate, GML) in complex biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . Its core utility lies in its ability to correct for analytical variability arising from sample preparation, extraction efficiency, ionization suppression/enhancement, and instrument drift, enabling accurate and reproducible quantification of the non-deuterated target analyte [1].

Why Unlabeled Monolaurin or Other Internal Standards Cannot Substitute for Monolaurin-d23 in Rigorous LC-MS Quantification


Interchanging Monolaurin-d23 with its unlabeled counterpart (monolaurin) or with a structurally similar but non-isotopic internal standard introduces significant analytical error, compromising data integrity. Using unlabeled monolaurin as an internal standard is fundamentally flawed as it cannot be distinguished from the target analyte by mass spectrometry, precluding any form of differential quantification. Employing a non-isotopic analog introduces different physicochemical properties, leading to variable extraction recovery, distinct chromatographic retention times, and unequal susceptibility to matrix effects (ion suppression or enhancement) during electrospray ionization [1][2]. In contrast, a properly designed deuterated internal standard like Monolaurin-d23 co-elutes with the analyte and experiences near-identical extraction and ionization behavior, thereby providing the most robust compensation for these sources of analytical variability and ensuring the highest achievable accuracy and precision in quantification [1][3].

Quantitative Evidence for Monolaurin-d23: Superiority Over Non-Deuterated and Alternative Internal Standards


Deuterium Labeling Enables Accurate MS Discrimination and Quantification

Monolaurin-d23, labeled with 23 deuterium atoms, possesses a molecular mass shift of +23 Da relative to the unlabeled analyte, monolaurin . This significant mass difference ensures complete baseline resolution of the internal standard from the target analyte in the mass spectrometer, enabling precise quantification via the analyte-to-internal-standard peak area ratio [1]. This is a fundamental and non-negotiable requirement for any isotope dilution mass spectrometry (IDMS) method, which is considered the gold standard for quantitative bioanalysis [2].

Quantitative LC-MS Internal Standard Stable Isotope Labeling

High Extent of Deuteration (d23) Enhances Analytical Robustness

The designation '-d23' indicates a high degree of deuteration, replacing nearly all hydrogen atoms on the lauric acid chain and glycerol backbone. While a direct comparison of isotopic purity for Monolaurin-d23 is not publicly available, industry standards for high-purity deuterated internal standards dictate a deuteration rate typically >98% . This high isotopic enrichment minimizes the presence of the unlabeled (d0) species in the internal standard, which is critical to prevent 'cross-talk'—where the internal standard contributes to the signal of the target analyte—and to ensure the accuracy of the quantification, especially at low analyte concentrations [1]. A lower degree of deuteration (e.g., -d5) would present a higher risk of isotopic overlap and reduced quantitative precision .

Deuteration Rate Isotopic Purity Method Robustness

Class-Level Advantage: Deuterated IS Outperforms Structural Analogs in Correcting for Matrix Effects

Matrix effects, which cause ion suppression or enhancement in LC-MS, are a major source of analytical error. While no direct study with Monolaurin-d23 was found, class-level evidence demonstrates that deuterated internal standards (d-IS) are superior to non-isotopic structural analogs in compensating for these effects. A study on pesticide and mycotoxin analysis across different cannabis matrices found that using deuterated internal standards improved accuracy to within 25% and reduced relative standard deviations (RSDs) to below 20%, whereas non-isotopic analogs often fail to co-elute and exhibit differential ionization behavior, leading to inaccurate results [1]. This is because a d-IS, like Monolaurin-d23, co-elutes with the target analyte and is subject to nearly identical ionization conditions at any given moment, thereby normalizing the signal variability caused by the matrix [2].

Matrix Effect Ion Suppression LC-MS/MS Accuracy

High Chemical Purity (>98%) Ensures Minimal Interference in Quantitative Assays

Monolaurin-d23 is supplied with a verified chemical purity of >98% . This high purity is a critical quality attribute for an internal standard, as it minimizes the introduction of unknown impurities that could interfere with chromatographic separation, cause mass spectral interferences, or contribute to the background signal, thereby degrading the signal-to-noise ratio . This is in contrast to lower-grade research chemicals or in-house synthesized standards where purity may be lower or undefined, introducing an additional variable into quantitative method development and validation. Procurement of a high-purity standard is essential for establishing a robust and reproducible analytical method.

Chemical Purity Analytical Standard Quality Control

Recommended Application Scenarios for Monolaurin-d23 Based on Analytical Advantages


LC-MS/MS Quantification of Monolaurin in Complex Biological Matrices (e.g., Human Milk, Plasma)

Monolaurin-d23 is the optimal internal standard for developing and validating robust LC-MS/MS methods to accurately quantify monolaurin (GML) in complex biological samples such as human milk, plasma, or tissue homogenates. The high deuteration level (d23) ensures a distinct mass shift, while its co-elution with the analyte provides superior correction for matrix-induced ion suppression/enhancement . This is critical for studies investigating the natural abundance of GML in human milk, its pharmacokinetics after dietary or supplement intake, or its biodistribution in preclinical models [1].

Quality Control and Release Testing of Monolaurin-Containing Formulations

In pharmaceutical or nutraceutical industries, Monolaurin-d23 can be used as an internal standard for the accurate and precise quantification of the active ingredient, monolaurin, in finished products or raw materials. The high purity (>98%) of the standard minimizes interference and supports method validation in accordance with regulatory guidelines (e.g., ICH Q2(R1)). Using this deuterated IS ensures reliable batch-to-batch consistency, stability studies, and drug release testing, providing data that is defensible for regulatory submissions [1].

Pharmacokinetic (PK) and Metabolic Studies of Monolaurin

For in vivo studies investigating the absorption, distribution, metabolism, and excretion (ADME) of monolaurin, a stable isotope-labeled internal standard is indispensable. Monolaurin-d23 allows researchers to accurately track and quantify the unlabeled compound against a complex biological background. The use of a deuterated IS helps overcome the analytical challenges posed by endogenous lipids and other interfering compounds in biological fluids, thereby providing reliable concentration-time data essential for calculating PK parameters like Cmax, Tmax, and AUC [1].

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